molecular formula C27H28N4O B6140614 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine

4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine

Cat. No. B6140614
M. Wt: 424.5 g/mol
InChI Key: BQVSECBBYKNYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine, also known as DPMP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. DPMP is a piperazine derivative that has been shown to exhibit high affinity and selectivity for the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic and mesocortical pathways of the brain.

Mechanism of Action

4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine exerts its pharmacological effects by binding to and activating the dopamine D3 receptor. Activation of the dopamine D3 receptor has been shown to modulate the release of dopamine in the mesolimbic and mesocortical pathways of the brain, which are involved in the regulation of reward, motivation, and cognition. This compound has been shown to increase dopamine release in these pathways, which may underlie its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a number of biochemical and physiological effects in animal models. It has been shown to increase locomotor activity, enhance cognitive function, and reduce drug-seeking behavior in animal models of addiction. This compound has also been shown to exhibit neuroprotective effects in animal models of Parkinson's disease. However, further research is needed to fully elucidate the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine has several advantages for use in laboratory experiments. It is a highly selective tool compound that can be used to study the role of the dopamine D3 receptor in various neurological disorders. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations for use in laboratory experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its usefulness in long-term studies.

Future Directions

There are several future directions for research on 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine. One area of future research is to further elucidate the biochemical and physiological effects of this compound in animal models. Another area of future research is to investigate the potential therapeutic effects of this compound in humans. This compound has shown promise as a potential treatment for addiction, schizophrenia, and Parkinson's disease, but further research is needed to determine its safety and efficacy in humans. Additionally, future research could focus on the development of new compounds that target the dopamine D3 receptor, which could have potential applications in the treatment of various neurological disorders.

Synthesis Methods

4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine can be synthesized using a multistep synthetic route that involves the reaction of 1-methyl-4-phenylpiperazine with diphenylacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 3-chloro-1,2,4-oxadiazole in the presence of a base such as triethylamine. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine has been extensively studied in vitro and in vivo for its potential applications in the field of neuroscience. It has been shown to exhibit high affinity and selectivity for the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic and mesocortical pathways of the brain. This compound has been used as a tool compound to study the role of the dopamine D3 receptor in various neurological disorders such as addiction, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

3-benzhydryl-5-[(4-methyl-3-phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O/c1-30-17-18-31(19-24(30)21-11-5-2-6-12-21)20-25-28-27(29-32-25)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,24,26H,17-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVSECBBYKNYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1C2=CC=CC=C2)CC3=NC(=NO3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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